molecular formula C6H10ClFO2S B2595615 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride CAS No. 2551114-45-3

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride

Cat. No.: B2595615
CAS No.: 2551114-45-3
M. Wt: 200.65
InChI Key: GTUJODUGDSCDIR-UHFFFAOYSA-N
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Description

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride is a chemical compound with the molecular formula C6H10ClFO2S and a molecular weight of 200.66 g/mol It is characterized by the presence of a fluorocyclobutyl group attached to an ethanesulfonyl chloride moiety

Preparation Methods

The synthesis of 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride typically involves the reaction of 1-fluorocyclobutane with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride can be compared with other sulfonyl chlorides such as:

The uniqueness of this compound lies in its fluorocyclobutyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides.

Properties

IUPAC Name

2-(1-fluorocyclobutyl)ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO2S/c7-11(9,10)5-4-6(8)2-1-3-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUJODUGDSCDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCS(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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